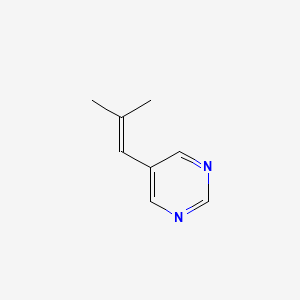
5-(2-Methylprop-1-en-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylprop-1-en-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-1-en-1-yl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methylprop-1-en-1-yl halide with a pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial setting .
化学反应分析
Types of Reactions
5-(2-Methylprop-1-en-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-1-en-1-yl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .
科学研究应用
5-(2-Methylprop-1-en-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 5-(2-Methylprop-1-en-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: This compound has a similar heterocyclic structure and is used in various applications, including as an acaricidal agent.
2-(Pyridin-2-yl)pyrimidine: This derivative is known for its anti-fibrotic activity and is used in medicinal chemistry.
Uniqueness
5-(2-Methylprop-1-en-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
5-(2-Methylprop-1-en-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are a class of organic compounds that play significant roles in various biological processes, including cellular metabolism and genetic information storage. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure features a pyrimidine ring substituted with a 2-methylprop-1-en-1-yl group at the 5-position, which may influence its biological activity.
Anticancer Properties
Recent studies have suggested that pyrimidine derivatives exhibit significant anticancer properties. For instance, research has demonstrated that certain substituted pyrimidines can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Compound A | A549 | 0.09 ± 0.0085 | |
| Compound B | Colo-205 | 0.01 ± 0.074 |
In a comparative study, this compound was evaluated against established anticancer agents, showing promising results in inhibiting tumor cell growth.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD |
The findings suggest that the introduction of the 2-methylprop-1-en-1-yl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Other Biological Activities
Beyond anticancer and antimicrobial effects, pyrimidines have been investigated for their anti-inflammatory and antioxidant properties. Some derivatives have shown promise in reducing oxidative stress and inflammation in various cellular models.
Case Study 1: Anticancer Activity in Cell Lines
In a study assessing the cytotoxic effects of various pyrimidine derivatives, including this compound, researchers found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The study employed the MTT assay to determine cell viability and calculated IC50 values to quantify potency.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of several pyrimidine derivatives against common pathogens such as E. coli and S. aureus. The study reported that compounds similar to this compound demonstrated notable inhibitory effects, particularly at higher concentrations.
属性
分子式 |
C8H10N2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC 名称 |
5-(2-methylprop-1-enyl)pyrimidine |
InChI |
InChI=1S/C8H10N2/c1-7(2)3-8-4-9-6-10-5-8/h3-6H,1-2H3 |
InChI 键 |
MXHFRSDDJQUJGE-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CN=CN=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















